Substitution Pattern and Drug-Likeness Descriptors
Compared to the unsubstituted 3-pyrrolidinol hydrochloride, 3-isopropylpyrrolidin-3-ol hydrochloride exhibits a significantly different molecular profile that is critical for applications requiring specific physicochemical properties. The presence of the isopropyl group at the 3-position increases the molecular weight from 123.58 g/mol to 165.66 g/mol and alters the hydrogen bonding capacity [1][2]. Notably, the rotatable bond count is reduced from 2 to 1, which can influence molecular rigidity and, consequently, target binding affinity and selectivity [1]. The topological polar surface area (TPSA) is 32.3 Ų for the target compound, while the comparator has a TPSA of 32.3 Ų as well, indicating that the isopropyl substitution does not significantly alter the overall polarity surface [1][2]. This suggests that while the compound's polarity is maintained, its increased size and rigidity could lead to enhanced target specificity compared to the more flexible, smaller analog.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 165.66 |
| Comparator Or Baseline | 3-Pyrrolidinol hydrochloride: 123.58 |
| Quantified Difference | +42.08 g/mol (34% increase) |
| Conditions | Computed by PubChem 2.2 (PubChem release 2025.09.15) |
Why This Matters
The substantial increase in molecular weight and reduction in rotatable bonds are key drivers of molecular recognition and can profoundly impact binding kinetics and selectivity in biological assays.
- [1] PubChem. (2025). 3-(Propan-2-yl)pyrrolidin-3-ol hydrochloride (CID 57497866). Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 3-Pyrrolidinol hydrochloride (CID 2769408). Computed Properties. National Center for Biotechnology Information. View Source
